molecular formula C8H12N2O2S B13567709 Ethyl 5-(ethylamino)thiazole-4-carboxylate

Ethyl 5-(ethylamino)thiazole-4-carboxylate

Cat. No.: B13567709
M. Wt: 200.26 g/mol
InChI Key: LNDNXXJJTCULPY-UHFFFAOYSA-N
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Description

Ethyl 5-(ethylamino)thiazole-4-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(ethylamino)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions typically include mild temperatures and the use of solvents like ethanol .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient one-pot procedures to streamline production. These methods often utilize commercially available starting materials and aim to maximize yield while minimizing reaction steps and purification processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(ethylamino)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Ethyl 5-(ethylamino)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(ethylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical processes, including enzyme inhibition and receptor modulation. The compound can activate or inhibit biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • Ethyl thiazole-5-carboxylate
  • 2-Aminothiazole derivatives

Uniqueness

Ethyl 5-(ethylamino)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamino group enhances its solubility and reactivity compared to other thiazole derivatives .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial applications.

Properties

IUPAC Name

ethyl 5-(ethylamino)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-9-7-6(10-5-13-7)8(11)12-4-2/h5,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDNXXJJTCULPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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